molecular formula C25H35N5O2 B2621967 N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide CAS No. 941995-40-0

N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide

Cat. No.: B2621967
CAS No.: 941995-40-0
M. Wt: 437.588
InChI Key: WKDCAODSUVKBDR-UHFFFAOYSA-N
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Description

This compound features an ethanediamide (oxamide) backbone with two distinct substituents:

  • Aryl groups: A 4-(dimethylamino)phenyl moiety and a 2,4-dimethylphenyl group.
  • Piperazine derivative: A 4-methylpiperazine linked via an ethyl chain.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2/c1-18-6-11-22(19(2)16-18)27-25(32)24(31)26-17-23(30-14-12-29(5)13-15-30)20-7-9-21(10-8-20)28(3)4/h6-11,16,23H,12-15,17H2,1-5H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDCAODSUVKBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate compound.

    Coupling reaction: The intermediate is then coupled with 2,4-dimethylphenylamine under controlled conditions to form the desired ethanediamide compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide oxide, while reduction may produce N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide hydride.

Scientific Research Applications

N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

Below is a comparative analysis of structurally related compounds:

Compound Name / ID Core Structure Key Substituents Hypothesized Impact Reference
Target Compound Ethanediamide 4-(dimethylamino)phenyl; 2,4-dimethylphenyl; 4-methylpiperazine Enhanced lipophilicity (dimethyl groups) and receptor-binding versatility.
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl}ethanediamide Ethanediamide 4-methoxyphenyl; 4-methylbenzoyl-piperazine Reduced electron density (methoxy vs. dimethylamino); altered metabolic stability.
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) Pentanamide 2,4-dichlorophenyl; pyridinylphenyl Increased hydrophobicity (Cl substituents); potential kinase inhibition.
N,N′-((4-(Diethylamino)phenyl)methylene)bis(2-methylpropanamide) (56) Bis-amide Diethylaminophenyl; branched alkyl chains (isobutyramide) Higher steric bulk; reduced solubility compared to ethanediamide.
2-[4-(Dimethylamino)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone 4-(dimethylamino)phenyl; piperazine Potential kinase targeting (pyrimidinone core); similar aryl-piperazine motif.
Aryl Group Modifications
  • Dimethylamino vs. Methoxy (): The target compound’s dimethylamino group is electron-donating, enhancing solubility and π-π stacking in hydrophobic pockets. In contrast, methoxy groups (as in ) may reduce metabolic oxidation but limit electronic interactions .
Piperazine Derivatives
  • 4-Methylpiperazine vs. Benzoyl-piperazine () : The methyl group in the target compound may improve metabolic stability compared to benzoyl-substituted piperazines, which are prone to enzymatic cleavage .
  • Piperazine in Kinase Inhibitors () : Piperazine is a common motif in kinase inhibitors (e.g., EGFR inhibitors in ). The target compound’s piperazine-ethyl linkage may mimic binding modes seen in kinase-targeting drugs .
Backbone Flexibility
  • Ethanediamide vs.

Biological Activity

N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N6O4C_{23}H_{30}N_{6}O_{4}, with a molecular weight of 454.5 g/mol. The structure features a dimethylamino group, a piperazine ring, and an ethanediamide backbone, contributing to its biological interactions.

PropertyValue
Molecular FormulaC23H30N6O4C_{23}H_{30}N_{6}O_{4}
Molecular Weight454.5 g/mol
CAS Number900006-28-2

The compound's mechanism of action is primarily through its interaction with various biological targets, including enzymes and receptors. Research indicates that it may inhibit specific enzymes involved in metabolic pathways or bacterial cell wall synthesis, leading to potential antimicrobial effects. Similar compounds have shown activity against viral proteins and ion channels, suggesting therapeutic applications in treating infections and managing pain.

Antimicrobial Properties

Studies have demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.
  • Antifungal Activity : Preliminary tests indicate potential antifungal properties, making it a candidate for further development in treating fungal infections.

Case Studies

  • COVID-19 Treatment Potential : In a study exploring multi-drug therapies for COVID-19, compounds similar to this compound were identified as potential inhibitors of the interaction between the S-protein of SARS-CoV-2 and the ACE2 receptor. This suggests a role in disrupting viral entry into host cells .
  • Inhibition of Enzymatic Activity : A recent investigation highlighted the compound's ability to inhibit specific proteases involved in viral replication processes, showcasing its potential as an antiviral agent.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Binding Affinity : Molecular dynamics simulations suggest that the compound has a strong binding affinity for target proteins involved in disease progression.
  • Synergistic Effects : When used in combination with other therapeutic agents, it may enhance efficacy through synergistic mechanisms.

Q & A

Q. Critical Considerations :

  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
  • Use deuterated solvents (e.g., CDCl₃) for NMR characterization to confirm structural integrity .

Basic: How is the compound structurally characterized post-synthesis, and what analytical techniques are essential?

Answer:
Primary Techniques :

  • ¹H/¹³C NMR Spectroscopy : Assign peaks to confirm hydrogen environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm) and aromatic/amide carbons .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray Crystallography (if applicable): Resolve bond angles and stereochemistry for solid-state analysis .

Q. Methodological Protocol :

  • For NMR, use 400–600 MHz instruments with deuterated DMSO or CDCl₃.
  • For MS, employ electrospray ionization in positive/negative ion modes .

Advanced: How can reaction conditions be optimized to improve synthesis yield, and what data-driven strategies are effective?

Answer:
Optimization Strategies :

  • Temperature Gradients : Test reactions at 25°C, 50°C, and reflux to identify ideal conditions for amide bond formation .
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (THF) to enhance solubility of intermediates .
  • Catalyst Selection : Evaluate bases (e.g., triethylamine vs. DBU) to accelerate substitution reactions .

Q. Validation :

  • Compare docking scores with experimental IC₅₀ values.
  • Use free energy perturbation (FEP) to predict ΔG of binding .

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:

  • Thermal Stability : Store at -20°C in amber vials to prevent photodegradation .
  • Hydrolytic Stability : Avoid aqueous buffers at pH >8 to prevent amide bond hydrolysis .
  • Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH) with HPLC every 7 days .

Advanced: How does the compound’s stereochemistry influence its pharmacological profile?

Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • Activity Comparison : Test R vs. S configurations in receptor binding assays (e.g., Ki differences >10-fold indicate stereospecificity) .

Example :
If the (R)-enantiomer shows higher D3 receptor affinity, synthesize enantiopure batches via asymmetric catalysis (e.g., Evans oxazolidinones) .

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